(2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid
Description
(2S)-2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is a fluorinated non-canonical amino acid characterized by a trifluoromethyl group at the C4 position and a phenyl substituent at C3. Its stereochemistry at C2 (S-configuration) and structural rigidity make it valuable in medicinal chemistry and protein engineering. This compound is synthesized via asymmetric methods, including alkylation reactions at multi-gram scales, as demonstrated in preparative protocols .
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
(2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7-8H,14H2,(H,15,16)/t7?,8-/m0/s1 |
InChI Key |
HCFBWJOBUKKGCG-MQWKRIRWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C([C@@H](C(=O)O)N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Ni(II)-Glycine Schiff Base Complex Alkylation
A scalable method employs a recyclable chiral auxiliary to form a Ni(II)-glycine Schiff base complex. Alkylation with 1,1,1-trifluoro-2-iodoethane (CF₃-CH₂-I) under basic conditions (K₂CO₃, DMF, 0–25°C) yields the alkylated intermediate. Subsequent decomposition with HCl (6 M, 80°C) releases the target compound with >98% enantiomeric excess (ee). This method achieves a 72% isolated yield and has been validated for multi-gram synthesis (>300 g).
Key Parameters
-
Reagents : Ni(II) complex, CF₃-CH₂-I, K₂CO₃
-
Conditions : 24–48 h reaction time, pH 9–10
-
Purification : Acid precipitation followed by recrystallization (ethanol/water)
Catalytic Asymmetric Hydrogenation
Rhodium-Catalyzed Hydrogenation of Enamides
Enantioselective hydrogenation of β-trifluoromethyl-β-enamides using Rh catalysts (e.g., Rh-(R)-BINAP) under high-pressure H₂ (50–100 psi) produces the (2S)-configured product. Substrates are prepared via condensation of trifluoromethyl ketones with benzylamine derivatives. This method achieves 90–95% ee and 65–80% yields.
Reaction Optimization
-
Catalyst Loading : 1–2 mol% Rh
-
Solvent : Methanol or ethanol
-
Temperature : 25–40°C
Enzymatic Resolution
Lipase-Mediated Kinetic Resolution
Racemic N-acetyl derivatives are resolved using immobilized lipases (e.g., Candida antarctica Lipase B). Hydrolysis in biphasic systems (hexane/buffer, pH 7.0) selectively cleaves the (R)-enantiomer, leaving the (S)-enantiomer intact. The process achieves 95–98% ee with a 45–50% theoretical yield.
Process Details
-
Enzyme : CAL-B (500–1,000 U/g substrate)
-
Reaction Time : 24–72 h
-
Product Isolation : Acid extraction and ion-exchange chromatography
Industrial-Scale Synthesis
Continuous Flow Alkylation
Large-scale production (>1 kg) utilizes continuous flow reactors to enhance efficiency. The Ni(II)-glycine complex is alkylated in a tubular reactor (residence time: 2–4 h) at 50–60°C. Automated pH control (9.5–10.0) minimizes side reactions, achieving 85–90% conversion.
Scale-Up Challenges
-
Purification : Continuous crystallization units with inline monitoring
-
Cost Reduction : Recycling of Ni(II) complexes (>90% recovery)
Comparative Analysis of Methods
Synthetic Challenges and Solutions
Trifluoromethyl Group Incorporation
The CF₃ group’s electronegativity and steric bulk complicate nucleophilic substitutions. Solutions include:
Stereochemical Control
Maintaining the (2S)-configuration requires chiral catalysts or auxiliaries. Dirhodium complexes (e.g., Rh₂(S-PTAD)₄) improve stereoselectivity in Michael additions.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
Therapeutic Applications
(2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid exhibits several therapeutic potentials:
- Dipeptidyl Peptidase-IV Inhibition : This compound has been identified as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are important in the management of type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .
- Peptidomimetics : The incorporation of trifluoromethyl groups into peptide structures can enhance their stability and bioactivity. The compound has been utilized in the design of peptidomimetics that exhibit improved binding affinities and biological activities against various targets .
- Enzyme Inhibition : Research indicates that derivatives of this amino acid can serve as effective inhibitors for matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .
Research Findings
Recent studies have provided insights into the properties and applications of (2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid:
- Stability Enhancements : The presence of trifluoromethyl groups contributes to increased stability in aqueous environments compared to non-fluorinated analogs. This characteristic is crucial for drug development as it can lead to longer half-lives in biological systems .
- Bioconjugation Potential : The amino acid's unique structure allows for bioconjugation with various biomolecules, enhancing the potential for targeted drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorination Patterns: Trifluoro vs. Difluoro Derivatives
- (2S)-2-Amino-4,4-difluorobutanoic Acid (DfeGly): Structure: Differs by one fewer fluorine atom at C4 (CF₂ vs. CF₃). Properties: Reduced electronegativity and lipophilicity compared to the trifluoro analog. This impacts solubility and membrane permeability. Applications: Used in protein mutagenesis for moderate stabilization of helical structures, but less effective than the trifluoro variant in enhancing thermal stability . Synthesis: Prepared via similar asymmetric routes but with modified fluorinating agents .
- (S)-2-Amino-4,4,4-trifluorobutanoic Acid (TfeGly): Structure: Lacks the C3 phenyl group but retains the CF₃ group. Properties: Higher metabolic stability due to CF₃, but absence of phenyl limits aromatic interactions. Demonstrated superior tRNA aminoacylation efficiency in cell-free translation systems compared to DfeGly .
Functional Group Variations: Hydroxyl vs. Phenyl Substituents
- (2R,3S)-2-Amino-4,4,4-trifluoro-3-hydroxybutanoic Acid: Structure: Replaces the C3 phenyl group with a hydroxyl (-OH) group. Properties: The hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents. However, reduced aromaticity may decrease affinity for hydrophobic binding pockets. Applications: Investigated as a conformationally restricted ¹⁹F NMR label for membrane-bound peptides due to its polarity .
- (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid: Structure: Features a hydroxyl group at C4 and phenyl at C4 (vs. C3 in the target compound). Limited data on biological activity, but structural analogs are explored in kinase inhibitor synthesis .
Non-Amino Acid Analogs: Carboxylic Acid Derivatives
- 4,4,4-Trifluoro-3-phenylbutanoic Acid: Structure: Lacks the C2 amino group. Properties: The absence of the amino group reduces zwitterionic character, lowering solubility in aqueous media. This compound serves as a synthetic intermediate for kinase inhibitors but lacks direct bioactivity .
Biological Activity
(2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid, also known as a derivative of 3-amino-4-phenylbutanoic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group at the 4-position of the butanoic acid chain, which significantly influences its chemical behavior and interactions with biological systems.
Chemical Structure and Properties
The molecular structure of (2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid includes a phenyl group attached to the beta carbon, contributing to its hydrophobic characteristics. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards various biological targets compared to similar compounds lacking this functional group.
The primary mechanism of action for (2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid involves its role as an inhibitor of dipeptidyl peptidase-IV (DPP-IV) . DPP-IV is an enzyme that plays a crucial role in glucose metabolism and incretin hormone regulation. Inhibition of this enzyme can lead to increased insulin levels and improved glycemic control, making this compound a candidate for therapeutic applications in diabetes management.
Biological Activity and Therapeutic Potential
Research indicates that (2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid exhibits several biological activities:
- DPP-IV Inhibition : The compound has been shown to effectively inhibit DPP-IV, which is beneficial for managing type 2 diabetes by enhancing insulin secretion and improving glucose homeostasis .
- Interaction with Biological Receptors : Due to its structural similarity to naturally occurring amino acids, it can interact with various biological receptors, potentially influencing metabolic pathways.
- Peptidomimetic Applications : The compound has been incorporated into peptidomimetics that demonstrate inhibitory effects on matrix metalloproteinases (MMPs), suggesting its utility in drug design for various diseases .
Comparative Analysis with Similar Compounds
A comparison of (2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid with other amino acids and derivatives highlights its unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Glycine | Simple amino acid with no aromatic groups | Smallest amino acid; lacks fluorine substituents |
| Phenylalanine | Aromatic side chain with no trifluoromethyl group | Essential amino acid; involved in protein synthesis |
| 3-Amino-4-fluorobutanoic Acid | Fluorine at beta position; lacks trifluoromethyl group | Less potent DPP-IV inhibition compared to trifluoro derivative |
| 3-Amino-4-(trifluoromethyl)butanoic Acid | Similar structure but lacks phenyl group | Less hydrophobic; different interaction profile |
The presence of both the trifluoromethyl group and the phenyl ring significantly contributes to the unique biological activities of (2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of (2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid:
- Synthesis Methods : Various synthetic routes have been explored to produce this compound efficiently. The initial synthesis was reported using a hetero Diels-Alder cycloaddition method .
- Biological Evaluations : Studies indicate that compounds incorporating the trifluoromethyl group exhibit enhanced binding affinity towards DPP-IV compared to their non-fluorinated counterparts .
- Therapeutic Applications : The potential use of this compound in treating metabolic disorders such as diabetes has been emphasized due to its ability to modulate insulin secretion through DPP-IV inhibition .
Q & A
Q. What synthetic strategies are effective for enantioselective preparation of (2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid, and how is enantiopurity validated?
- Methodological Answer : Enantioselective synthesis often employs chiral resolution or enzymatic methods. For example, chiral auxiliaries like (R)-1-phenylethylamine can resolve racemic mixtures via diastereomeric salt formation, achieving >98% enantiomeric excess (ee) . Alternatively, enzymatic approaches using lipases or acylases under mild conditions (e.g., pH 7.0, 25°C) can yield ~95% ee. Enantiopurity is validated via chiral HPLC (e.g., Chiralpak IA column) or polarimetry .
Q. How does trifluorination at the 4-position alter physicochemical properties compared to non-fluorinated analogs?
- Methodological Answer : Trifluorination significantly increases lipophilicity (logP: 1.85 vs. -0.34 for non-fluorinated analogs) and metabolic stability (t½ >120 min vs. 30 min) due to fluorine’s electronegativity and C-F bond strength. Solubility decreases (12.3 mg/mL vs. 78.9 mg/mL at pH 7.4), requiring formulation adjustments like co-solvents (e.g., DMSO). Comparative analysis via reversed-phase HPLC or logP calculators (e.g., MarvinSketch) quantifies these effects .
Q. What methodologies enable site-specific incorporation of this amino acid into proteins for structural studies?
- Methodological Answer : The compound is chemically aminoacylated onto tRNA using hybrid dinucleotide pdCpA and enzymatic ligation. For example, yeast phenylalanine suppressor tRNA (tRNAPheCUA) is charged with the amino acid’s cyanomethyl ester derivative. Cell-free translation systems (e.g., E. coli S30 extract) then incorporate it into proteins at amber codon sites. Mass spectrometry (MALDI-TOF) confirms incorporation efficiency (>80%) .
Q. How can contradictions in δ-opioid receptor binding data between fluorinated and non-fluorinated derivatives be resolved?
- Methodological Answer : Contradictions arise from fluorination-induced changes in steric bulk and hydrogen-bonding capacity. Radioligand displacement assays (e.g., [³H]DAMGO) under standardized conditions (pH 7.4, 25°C) quantify binding affinity (Ki). Molecular dynamics simulations (e.g., GROMACS) model fluorine’s impact on receptor docking. For example, trifluorination may reduce binding to δ-opioid receptors by 10-fold compared to non-fluorinated analogs due to altered hydrophobic interactions .
Q. What analytical techniques are critical for characterizing stereochemical stability during storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic chiral HPLC analysis (Chiralpak AD-H column) detect racemization. Solid-state NMR (13C CP/MAS) monitors crystallinity, while FT-IR identifies degradation products (e.g., defluorination). Lyophilization under argon and storage at -80°C in amber vials minimizes stereochemical degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
